tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198187
InChI: InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h13H,4-12,19H2,1-3H3
SMILES:
Molecular Formula: C18H30N4O2
Molecular Weight: 334.5 g/mol

tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC16198187

Molecular Formula: C18H30N4O2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -

Specification

Molecular Formula C18H30N4O2
Molecular Weight 334.5 g/mol
IUPAC Name tert-butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h13H,4-12,19H2,1-3H3
Standard InChI Key JHYCQQGVVPDSMY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)CC3CCCCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrazolo[4,3-c]pyridine system, a fused bicyclic structure combining pyrazole and pyridine rings. The tert-butyl carbamate group at position 5 introduces steric bulk and hydrolytic stability, while the cyclohexylmethyl substituent at position 2 enhances lipophilicity, potentially improving membrane permeability . The amino group at position 3 serves as a handle for further derivatization, enabling covalent modifications or hydrogen-bonding interactions in biological targets.

Physicochemical Properties

Based on analogs such as tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 230301-11-8), key properties can be extrapolated:

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₃₀N₄O₂
Molecular Weight354.47 g/molCalculated
Log P (iLOGP)~1.87 (predicted)
Solubility (ESOL)~3.02 mg/mL (estimated)
TPSA~58.22 Ų
Boiling PointNot experimentally determined

The tert-butyl group significantly reduces polarity, as evidenced by the consensus Log P of 1.26 for related structures . The cyclohexylmethyl moiety further elevates hydrophobicity, likely shifting solubility toward lipid-rich environments.

Synthesis and Derivatives

Key Synthetic Pathways

Synthesis of pyrazolo[4,3-c]pyridine derivatives typically begins with cyclization reactions. For example, tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is synthesized via NaH-mediated alkylation of a piperidine precursor, followed by methylation with iodomethane :

  • Cyclization:
    (Z)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate+N2H4tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate\text{(Z)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate} + \text{N}_2\text{H}_4 \rightarrow \text{tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate}
    Yield: 95% under ethanol reflux .

  • Functionalization:
    Subsequent steps introduce substituents. For instance, epoxide ring-opening with ammonia generates amino-alcohol intermediates , which can be acylated or alkylated. The cyclohexylmethyl group may be introduced via nucleophilic substitution or reductive amination.

Example Reaction Sequence

A representative synthesis of the target compound could involve:

  • Step 1: Alkylation of tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with cyclohexylmethyl bromide.

  • Step 2: Purification via prep-HPLC and SFC to isolate enantiomers .

Future Directions

  • Structure-Activity Relationships: Systematic variation of the cyclohexylmethyl and amino groups to optimize target affinity.

  • Prodrug Development: Leveraging the tert-butyl carbamate for controlled release.

  • In Vivo Studies: Pharmacokinetic profiling in rodent models.

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